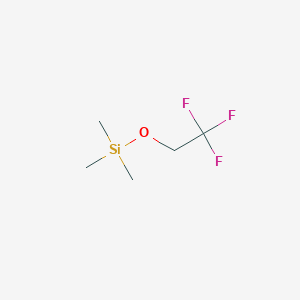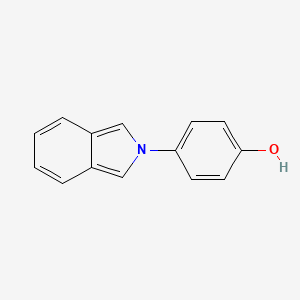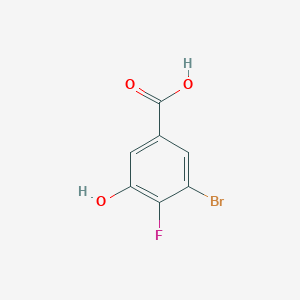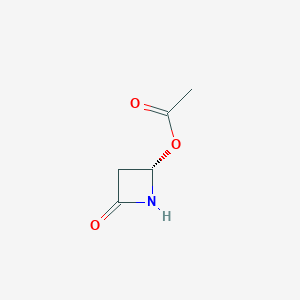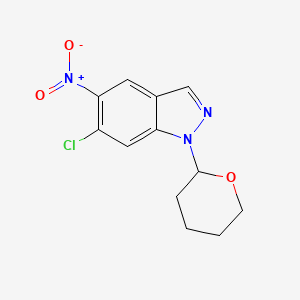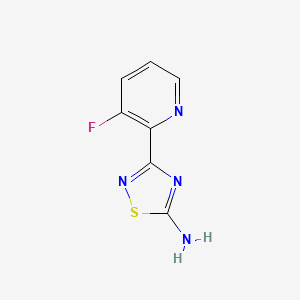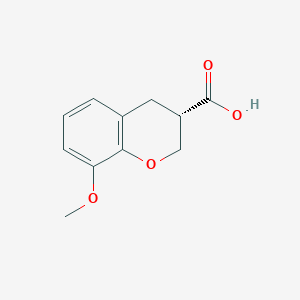
(S)-8-Methoxychromane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-8-Methoxychromane-3-carboxylic acid is an organic compound belonging to the chromane family Chromanes are known for their diverse biological activities and are often found in natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-Methoxychromane-3-carboxylic acid typically involves several steps:
Starting Material: The synthesis often begins with a suitable chromane derivative.
Methoxylation: Introduction of the methoxy group at the 8th position can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Carboxylation: The carboxylic acid group at the 3rd position can be introduced via carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include:
Catalytic Processes: Utilizing catalysts to enhance reaction efficiency.
Continuous Flow Reactors: Implementing continuous flow technology to streamline the production process and improve scalability.
化学反应分析
Types of Reactions
(S)-8-Methoxychromane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted chromane derivatives.
科学研究应用
(S)-8-Methoxychromane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S)-8-Methoxychromane-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress and inflammation.
相似化合物的比较
Similar Compounds
- 8-Hydroxychromane-3-carboxylic acid
- 8-Methoxychromane-2-carboxylic acid
- 7-Methoxychromane-3-carboxylic acid
Uniqueness
(S)-8-Methoxychromane-3-carboxylic acid is unique due to the specific positioning of the methoxy and carboxylic acid groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C11H12O4 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC 名称 |
(3S)-8-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C11H12O4/c1-14-9-4-2-3-7-5-8(11(12)13)6-15-10(7)9/h2-4,8H,5-6H2,1H3,(H,12,13)/t8-/m0/s1 |
InChI 键 |
FTXQMXYVEKCYAO-QMMMGPOBSA-N |
手性 SMILES |
COC1=CC=CC2=C1OC[C@H](C2)C(=O)O |
规范 SMILES |
COC1=CC=CC2=C1OCC(C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



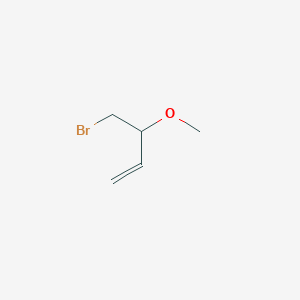
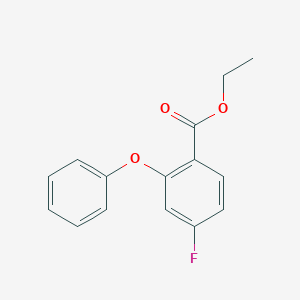
![2-Amino-4-[2-(methylamino)pyridin-4-yl]oxyphenol](/img/structure/B13889714.png)
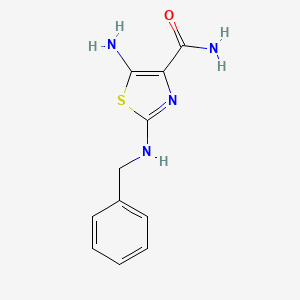
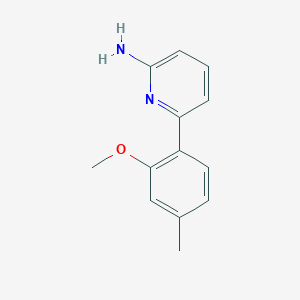
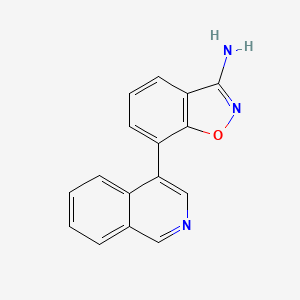
![azane;(1R,3R,15Z,28R,29R,30R,31R,36R,41R)-29,41-difluoro-34,39-dihydroxy-34,39-bis(sulfanylidene)-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34lambda5,39lambda5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene](/img/structure/B13889744.png)
